Ethyl [(4-carbamoyl-5-{[ethoxy(oxo)acetyl]amino}-1,3-thiazol-2-yl)(ethyl)amino](oxo)acetate
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Overview
Description
ETHYL 2-[{4-(AMINOCARBONYL)-5-[(2-ETHOXY-2-OXOACETYL)AMINO]-1,3-THIAZOL-2-YL}(ETHYL)AMINO]-2-OXOACETATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, an ethoxy group, and multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[{4-(AMINOCARBONYL)-5-[(2-ETHOXY-2-OXOACETYL)AMINO]-1,3-THIAZOL-2-YL}(ETHYL)AMINO]-2-OXOACETATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the ethoxy group and other functional groups. Common reagents used in these reactions include ethyl chloroformate, thioamides, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[{4-(AMINOCARBONYL)-5-[(2-ETHOXY-2-OXOACETYL)AMINO]-1,3-THIAZOL-2-YL}(ETHYL)AMINO]-2-OXOACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce alcohols
Scientific Research Applications
ETHYL 2-[{4-(AMINOCARBONYL)-5-[(2-ETHOXY-2-OXOACETYL)AMINO]-1,3-THIAZOL-2-YL}(ETHYL)AMINO]-2-OXOACETATE has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of ETHYL 2-[{4-(AMINOCARBONYL)-5-[(2-ETHOXY-2-OXOACETYL)AMINO]-1,3-THIAZOL-2-YL}(ETHYL)AMINO]-2-OXOACETATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The precise pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
ETHYL 2-[{4-(AMINOCARBONYL)-5-[(2-ETHOXY-2-OXOACETYL)AMINO]-1,3-THIAZOL-2-YL}(ETHYL)AMINO]-2-OXOACETATE can be compared with similar compounds, such as:
N- (ETHOXYOXOACETYL)-L-ALANINE ETHYL ESTER: Shares structural similarities but differs in its specific functional groups and applications.
Ethyl-N- (ethoxalyl-L-alaninate): Another related compound with distinct chemical properties and uses.
The uniqueness of ETHYL 2-[{4-(AMINOCARBONYL)-5-[(2-ETHOXY-2-OXOACETYL)AMINO]-1,3-THIAZOL-2-YL}(ETHYL)AMINO]-2-OXOACETATE lies in its specific combination of functional groups and its versatile reactivity, making it valuable for a wide range of scientific and industrial applications.
Properties
Molecular Formula |
C14H18N4O7S |
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Molecular Weight |
386.38 g/mol |
IUPAC Name |
ethyl 2-[[4-carbamoyl-2-[(2-ethoxy-2-oxoacetyl)-ethylamino]-1,3-thiazol-5-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C14H18N4O7S/c1-4-18(11(21)13(23)25-6-3)14-16-7(8(15)19)10(26-14)17-9(20)12(22)24-5-2/h4-6H2,1-3H3,(H2,15,19)(H,17,20) |
InChI Key |
QBFBBOWKQOYANE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC(=C(S1)NC(=O)C(=O)OCC)C(=O)N)C(=O)C(=O)OCC |
Origin of Product |
United States |
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